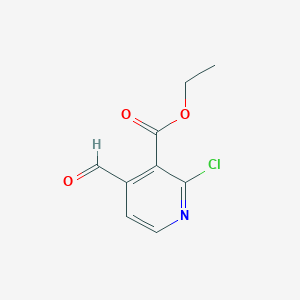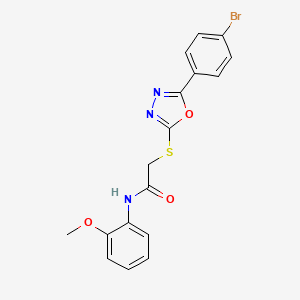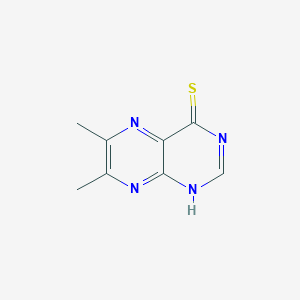
p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine: is an organic compound that features a triazole ring substituted with p-tolyl groups The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of p-tolyl groups. One common method is the cyclization of appropriate hydrazine derivatives with p-tolyl-substituted acyl hydrazides under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced triazole derivatives.
Substitution: Azide-substituted triazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and coordination complexes .
Biology: It can be used in the design of enzyme inhibitors or as a ligand in the study of protein-ligand interactions .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities .
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with biological targets through its triazole ring. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, making it a valuable scaffold for drug design. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazole: A basic triazole ring without any substituents.
p-Tolyl-1H-1,2,4-triazole: A triazole ring with a single p-tolyl group.
(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: A similar compound with an oxadiazole ring instead of a triazole ring.
Uniqueness: p-Tolyl(5-(p-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of two p-tolyl groups, which enhance its lipophilicity and potential interactions with hydrophobic pockets in biological targets. This makes it a valuable compound for the development of drugs with improved bioavailability and target specificity .
Eigenschaften
Molekularformel |
C17H18N4 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
(4-methylphenyl)-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N4/c1-11-3-7-13(8-4-11)15(18)17-19-16(20-21-17)14-9-5-12(2)6-10-14/h3-10,15H,18H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
UIURUPKANJLEOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)C(C3=CC=C(C=C3)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


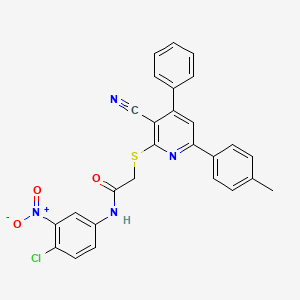
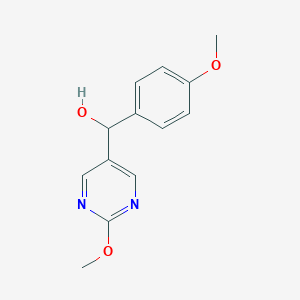
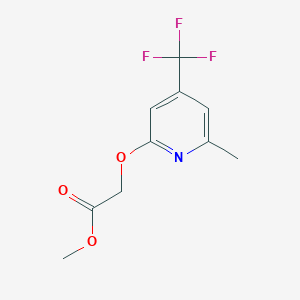

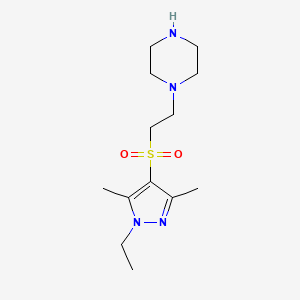
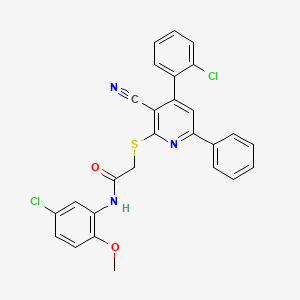
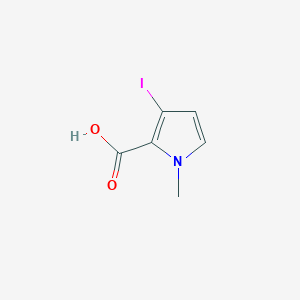
![Methyl 7-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B11774854.png)

![3-Chloro-N-cyclohexyl-N-(2-((3-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11774865.png)

